The synthesis of LAS195319 involves several key steps that utilize advanced organic chemistry techniques. The main synthetic pathway includes:
The technical details of these methods reveal a sophisticated approach to synthesizing LAS195319, highlighting the importance of reaction conditions such as temperature, solvent choice, and catalyst selection .
The molecular structure of LAS195319 can be described using its chemical formula and structural features:
Data from crystallographic studies or computational modeling may provide insights into the three-dimensional conformation of LAS195319, which is vital for predicting its biological activity and interactions with target proteins .
LAS195319 undergoes various chemical reactions that facilitate its transformation into biologically active forms:
Technical details regarding these reactions often involve kinetic studies that measure the rate at which LAS195319 inhibits its target enzyme, providing insight into its potency and potential therapeutic window .
The mechanism of action of LAS195319 primarily involves:
Data supporting these mechanisms often derive from in vitro studies where LAS195319's effects on cell signaling pathways are quantified using assays that measure changes in cellular behavior following treatment .
Understanding the physical and chemical properties of LAS195319 is essential for its application in drug development:
Relevant data may include melting points, boiling points, and spectral data (e.g., NMR or mass spectrometry) that confirm the compound's identity and purity .
LAS195319 has potential applications in various scientific fields:
The ongoing research into LAS195319 aims to expand its applications beyond initial indications, exploring combinations with other therapies or alternative delivery methods to enhance clinical outcomes .
PI3Kδ belongs to the class I PI3K family and is predominantly expressed in hematopoietic cells. Its activation by cell surface receptors (e.g., GPCRs, cytokine receptors) converts phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃), recruiting pleckstrin homology (PH) domain-containing signaling proteins like AKT and PDK1. This cascade regulates:
In COPD and severe asthma, PI3Kδ hyperactivity correlates with persistent neutrophilic infiltration, mucus hypersecretion, and tissue remodeling. Gain-of-function mutations in PIK3CD (encoding PI3Kδ) are linked to recurrent respiratory infections and bronchiectasis, underscoring its role in immune dysregulation [3] [7].
Table 1: Key Immune Cell Functions Modulated by PI3Kδ in Respiratory Inflammation
Immune Cell | PI3Kδ-Dependent Process | Pathogenic Consequence |
---|---|---|
Neutrophils | Chemotaxis, degranulation, NETosis | Airway neutrophilia, epithelial damage |
Macrophages | M1 polarization, cytokine release | Chronic inflammation, tissue remodeling |
T cells | Th1/Th17 differentiation | Steroid-resistant inflammation |
Mast cells | Histamine/leukotriene secretion | Bronchoconstriction, edema |
Targeting PI3Kδ addresses unmet needs in asthma and COPD management:
Asthma
COPD
Table 2: Preclinical Efficacy of LAS195319 in Respiratory Inflammation Models
Disease Model | Key Findings | Reference |
---|---|---|
Ovalbumin-induced rat asthma | ↓ Eosinophils/basophils in BAL; efficacy ≈ fluticasone | [2] |
Cigarette smoke-induced COPD (murine) | ↓ Neutrophil infiltration, IL-8, and MMP-9 in airways | [3] |
LPS-induced acute lung injury | ↓ BAL TNF-α, IL-6; attenuated vascular permeability | [3] |
Systemic PI3Kδ inhibitors (e.g., idelalisib) face significant limitations:
LAS195319 overcomes these via inhaled delivery:
Recent clinical trials of inhaled PI3Kδ inhibitors (e.g., nemiralisib, CHF6523) confirm target engagement (reduced sputum PIP₃) but show limited anti-inflammatory efficacy in COPD patients, likely due to redundant inflammatory pathways. LAS195319’s superior potency and lung retention may address these gaps [8].
Concluding Remarks
LAS195319 exemplifies the evolution of PI3Kδ inhibitors toward localized, high-precision therapeutics. By confining activity to the lung, it balances robust anti-inflammatory effects with reduced systemic liabilities. Future work should explore synergies with corticosteroids or bronchodilators to address multifactorial respiratory pathologies.
Table 3: Key Structural and Pharmacokinetic Attributes of LAS195319
Property | Value/Characteristic | Significance |
---|---|---|
PI3Kδ IC₅₀ | 0.5 nM | Sub-nanomolar potency enables low-dose inhalation |
Selectivity (vs. PI3Kα/β/γ) | >100-fold | Minimizes off-target kinase interactions |
Plasma clearance | High (rat) | Limits systemic accumulation |
Lung/plasma partition ratio | >10:1 (rat) | Ensures targeted lung exposure |
Chiral center | (S)-1-(5-methyl-4-oxo-3-phenylpyrrolo[1,2-f][1,2,4]triazin-2-yl)ethyl | Optimizes binding to PI3Kδ affinity pocket |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7